

Application Notes and Protocols: Investigating mGluR4 Function in Synaptic Plasticity with Phccc, (+)-

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Compound of Interest

Compound Name:	Phccc, (+)-
CAS No.:	1884230-22-1
Cat. No.:	B10753041

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabotropic glutamate receptor 4 (mGluR4), a member of the group III mGluRs, is a presynaptic G-protein coupled receptor that plays a crucial role in modulating synaptic transmission and plasticity.[1][2] Its activation typically leads to the inhibition of adenylyl cyclase, resulting in reduced neurotransmitter release.[3][4] Given its significant role in the central nervous system, mGluR4 has emerged as a promising therapeutic target for neurological and psychiatric disorders.

Phccc, (+)- (the active enantiomer is (-)-PHCCC) is a selective positive allosteric modulator (PAM) of mGluR4.[5][6] As a PAM, it enhances the receptor's response to the endogenous ligand, glutamate, by increasing agonist potency and maximal efficacy, without directly activating the receptor at low concentrations.[5][6][7] This property makes **Phccc, (+)-** an invaluable tool for studying the physiological and pathological roles of mGluR4 in synaptic

function, particularly in the context of synaptic plasticity, the cellular basis of learning and memory.

These application notes provide detailed protocols for utilizing **Phccc, (+)-** to investigate the function of mGluR4 in long-term potentiation (LTP) and long-term depression (LTD), two key forms of synaptic plasticity.

Data Presentation

The following tables summarize the quantitative data on the effects of **Phccc, (+)-** (specifically the active (-)-enantiomer) on mGluR4 function from in vitro studies.

Table 1: Potency and Efficacy of (-)-PHCCC at mGluR4

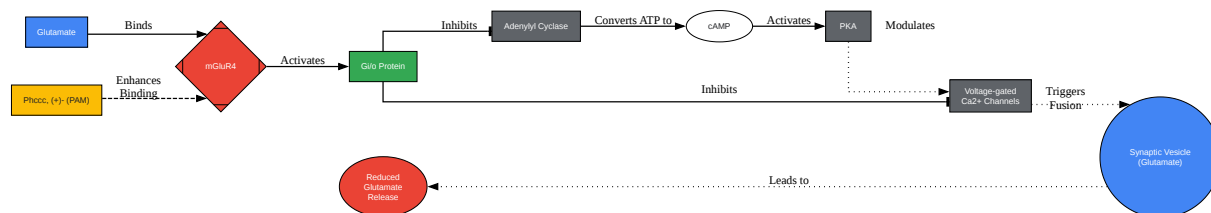
Parameter	Value	Experimental System	Reference
EC50 (in the presence of 10 μ M L-AP4)	3.8 μ M	hmGluR4a-expressing cells	[5]
EC50 (in the presence of 0.2 and 0.6 μ M L-AP4)	~6 μ M	hmGluR4a-expressing cells	[5]
EC50 (alone)	>30 μ M	hmGluR4a-expressing cells	[5]
EC50 at mGluR4	4.1 μ M	Cell-based assays	[8]
Fold-shift in glutamate EC50 (at 1 μ M (-)-PHCCC)	1.7-fold	mGluR4-CHO cells	[8]
Fold-shift in glutamate EC50 (at 3 μ M (-)-PHCCC)	3.1-fold	mGluR4-CHO cells	[8]
Fold-shift in glutamate EC50 (at 10 μ M (-)-PHCCC)	5.8-fold	mGluR4-CHO cells	[8]

Table 2: Neuroprotective Effects of (-)-PHCCC in Cellular Assays

Condition	Treatment	% Dead Cells	Reference
NMDA (100 μ M)	-	78 \pm 1.3	[5]
NMDA (100 μ M)	(-)-PHCCC (30 μ M)	56 \pm 1.5	[5]
NMDA (100 μ M) + L-AP4 (10 μ M)	-	52 \pm 1.2	[5]
NMDA (100 μ M) + L-AP4 (10 μ M)	(-)-PHCCC (30 μ M)	32 \pm 1.6	[5]

Signaling Pathways and Experimental Workflows

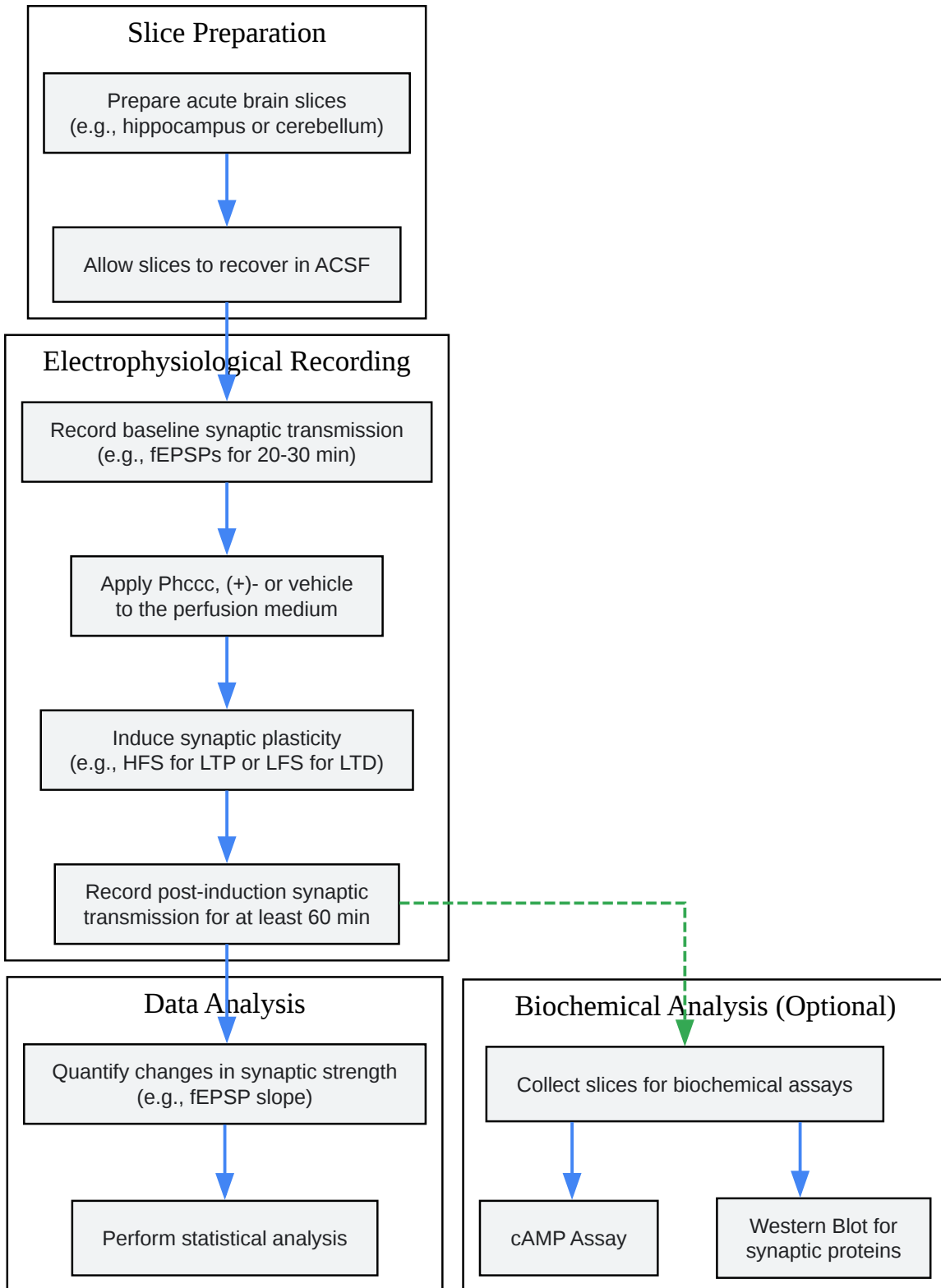
mGluR4 Signaling Pathway



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Caption: Canonical mGluR4 signaling pathway.

Experimental Workflow for Studying Phccc, (+)- Effects on Synaptic Plasticity



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